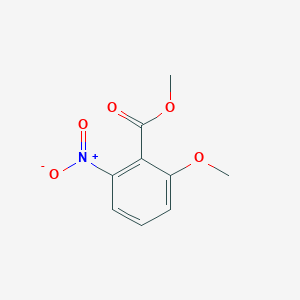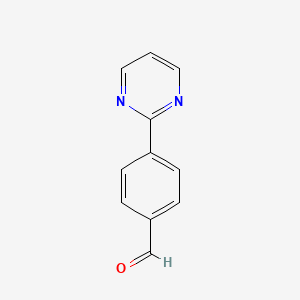
4-(Pyrimidin-2-Yl)Benzaldehyde
Descripción general
Descripción
“4-(Pyrimidin-2-Yl)Benzaldehyde” is an organic compound with the empirical formula C11H8N2O . It has a molecular weight of 184.19 . The compound is a solid and its structure can be represented by the SMILES string O=Cc1ccc(cc1)-c2ncccn2 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H8N2O/c14-8-9-2-4-10(5-3-9)11-12-6-1-7-13-11/h1-8H . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyrimidines in general are known to participate in a variety of chemical reactions . These reactions often involve the formation of new bonds with other molecules, leading to the creation of more complex structures .
Physical And Chemical Properties Analysis
“this compound” is a solid . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.
Aplicaciones Científicas De Investigación
Synthesis of Anticancer Compounds
4-(Pyrimidin-2-yl)benzaldehyde has been utilized in the synthesis of derivatives that play a significant role in anticancer drug development. For instance, the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde, demonstrates its importance as an intermediate in creating small molecule anticancer drugs. This compound has been synthesized through a high-yield method and is a key intermediate for anti-breast cancer, lymphoma, and colon cancer drugs (Zhang, Cao, Xu, & Wang, 2018).
Novel Pyrimidine Derivatives with Biological Activities
Research on novel pyrimidine derivatives synthesized from 4-substituted phenyl-6-(pyridin-2-yl)pyrimidin-2-ol and -thiol has shown these compounds to exhibit various biological activities, including anti-inflammatory, analgesic, cytotoxic, and antitubercular effects. This indicates the compound's potential utility in developing new therapeutic agents (Bhat, Kumar, Nisar, & Kumar, 2014).
Antimicrobial Applications
The antimicrobial potential of this compound derivatives has been explored, with studies reporting the successful synthesis and evaluation of such compounds for antibacterial and antifungal activities. This research contributes to the search for new antimicrobial agents in combating resistant strains of bacteria and fungi (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).
Role in Synthesizing Fluorine-Containing Compounds
Further research has led to the synthesis of fluorine-containing heterocyclic systems, such as 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines, which were evaluated for their in vitro antimicrobial activities. These findings highlight the compound's utility in synthesizing new materials with potential biological applications (Chundawat, Sharma, & Bhagat, 2014).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Sens. 1 . The hazard statements associated with it are H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Direcciones Futuras
Propiedades
IUPAC Name |
4-pyrimidin-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-2-4-10(5-3-9)11-12-6-1-7-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYLMPWKVWDXBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507434 | |
| Record name | 4-(Pyrimidin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77232-38-3 | |
| Record name | 4-(Pyrimidin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Pyrimidin-2-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

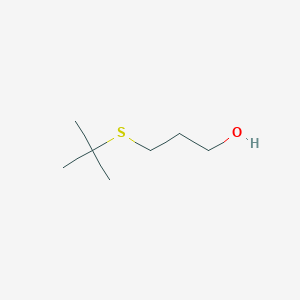





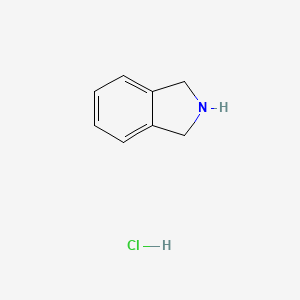

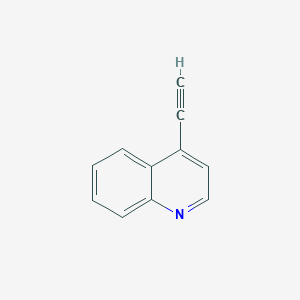

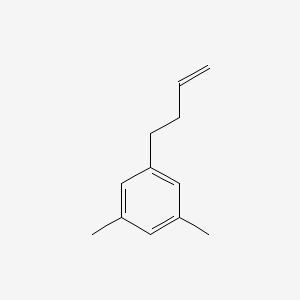
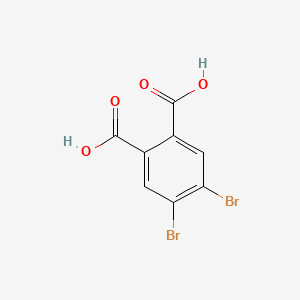
![Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-](/img/structure/B1315253.png)
